molecular formula C25H24ClN5O4 B2655644 benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877617-26-0

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2655644
CAS No.: 877617-26-0
M. Wt: 493.95
InChI Key: KLNMHQQMRFBYOR-UHFFFAOYSA-N
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Description

This compound is a purino-pyrimidine hybrid with a benzyl ester moiety and a 3-chlorophenyl substituent. Its structural complexity arises from the fused purine-pyrimidine core, which is functionalized with methyl groups at positions 1 and 7, a 2,4-dioxo system, and a 3-chlorophenyl group at position 7.

Properties

CAS No.

877617-26-0

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.95

IUPAC Name

benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H24ClN5O4/c1-16-12-29(19-10-6-9-18(26)11-19)24-27-22-21(30(24)13-16)23(33)31(25(34)28(22)2)14-20(32)35-15-17-7-4-3-5-8-17/h3-11,16H,12-15H2,1-2H3

InChI Key

KLNMHQQMRFBYOR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H20ClN5O4C_{24}H_{20}ClN_5O_4 with a molecular weight of approximately 477.9 g/mol. The compound features a purine-like structure that is often associated with various biological activities.

Property Value
Molecular FormulaC24H20ClN5O4
Molecular Weight477.9 g/mol
IUPAC NameThis compound
InChI KeyDEBYSDIZLCBAOI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the purine core and subsequent modifications to introduce the benzyl and chlorophenyl groups. Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Study:
A study involving the treatment of human breast cancer cell lines (MDA-MB-231) demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial activity. It has been tested against several bacterial strains and fungi. The minimal inhibitory concentration (MIC) values were found to be effective at concentrations ranging from 50 to 100 µg/mL for various pathogens .

The proposed mechanism of action includes:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation: It can interact with cellular receptors that regulate apoptosis and proliferation.
  • Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate (Target) Purino[7,8-a]pyrimidine 3-chlorophenyl, 1,7-dimethyl, benzyl acetate ~470 (estimated) Not reported Chlorine atom enhances electronegativity; benzyl ester improves lipophilicity.
Benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino[7,8-a]pyrimidine 3,4-dimethylphenyl, 1,7-dimethyl, benzyl acetate ~464 (estimated) Not reported Methyl groups increase hydrophobicity; potential for altered metabolic stability.
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine 4-bromophenyl, benzyl, cyano, diethyl dicarboxylate 550.0978 (HRMS) 223–225 Bromine enhances molecular weight; cyano group may influence reactivity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, cyano, diethyl dicarboxylate Not reported 243–245 Nitro group introduces strong electron-withdrawing effects; high melting point.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, cyano, diethyl dicarboxylate Not reported 215–217 Combination of nitro and cyano groups may enhance intermolecular interactions.

Key Observations:

Substituent Effects :

  • The 3-chlorophenyl group in the target compound introduces moderate electronegativity compared to the 3,4-dimethylphenyl analog, which is more hydrophobic but less polar .
  • Nitro (in compounds 1l and 2d) and bromo (in 2c) substituents significantly increase molecular weight and melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

Ester Moieties :

  • The benzyl acetate in the target compound likely improves membrane permeability compared to the diethyl dicarboxylate esters in imidazo-pyridine analogs .

Core Heterocycles: The purino-pyrimidine core (target compound) is structurally distinct from imidazo-pyridine derivatives, which lack the fused purine system. This difference may influence binding affinity in biological targets.

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s synthesis likely involves multi-step cyclization and functionalization, similar to methods described for imidazo-pyridine derivatives (e.g., one-pot reactions with malononitrile or cyanoacetate) .
  • Biological Activity: No pharmacological data is provided for the target compound or its analogs in the evidence.

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